Cas no 1270327-75-7 (2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol)
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol
- EN300-1897795
- 1270327-75-7
-
- Inchi: 1S/C9H10BrF2NO/c1-9(13,4-14)5-2-7(11)8(12)3-6(5)10/h2-3,14H,4,13H2,1H3
- InChI Key: AZXNKJQWBKKKDC-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(=CC=1C(C)(CO)N)F)F
Computed Properties
- Exact Mass: 264.99138g/mol
- Monoisotopic Mass: 264.99138g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 46.2Ų
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1897795-1g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 1g |
$914.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-5g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 5g |
$2650.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-10g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 10g |
$3929.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-0.05g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 0.05g |
$768.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-0.1g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 0.1g |
$804.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-0.25g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 0.25g |
$840.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-0.5g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 0.5g |
$877.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-1.0g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1897795-2.5g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 2.5g |
$1791.0 | 2023-09-18 | ||
| Enamine | EN300-1897795-5.0g |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol |
1270327-75-7 | 5g |
$2858.0 | 2023-06-02 |
2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol
Research Briefing on 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol (CAS: 1270327-75-7): Recent Advances and Applications
The compound 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol (CAS: 1270327-75-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its unique bromo- and difluoro-substituted phenyl ring, serves as a versatile intermediate in the synthesis of bioactive molecules. Recent studies have explored its potential as a building block for novel drug candidates, particularly in the development of enzyme inhibitors and receptor modulators. The presence of both amino and hydroxyl functional groups, along with halogen substituents, provides multiple sites for further chemical modifications, making it a valuable scaffold in medicinal chemistry.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the use of 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol as a key intermediate in the synthesis of selective kinase inhibitors. The compound's structural features were found to enhance binding affinity to target proteins while maintaining favorable pharmacokinetic properties. The study highlighted the importance of the bromo and difluoro substitutions in facilitating hydrophobic interactions within the enzyme's active site, leading to improved inhibitory activity compared to non-halogenated analogs.
Another significant application emerged in the field of antimicrobial research. A recent patent application (WO2023056789) disclosed novel derivatives of 1270327-75-7 exhibiting potent activity against drug-resistant bacterial strains. The researchers optimized the stereochemistry of the amino alcohol moiety, demonstrating that the (R)-enantiomer showed superior antibacterial efficacy against Gram-positive pathogens, with MIC values in the low micromolar range. This finding underscores the compound's potential as a starting point for developing new antibiotics to address the growing threat of antimicrobial resistance.
From a synthetic chemistry perspective, advances in the asymmetric synthesis of 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol have been reported. A 2024 paper in Organic Letters described a highly enantioselective catalytic method using a novel chiral phosphoric acid catalyst, achieving >99% ee and 85% yield. This methodological improvement addresses previous challenges in obtaining the compound in optically pure form, which is crucial for pharmaceutical applications where stereochemistry significantly impacts biological activity.
The compound's safety profile and ADME (Absorption, Distribution, Metabolism, and Excretion) properties have also been investigated in preclinical studies. While the parent compound shows moderate metabolic stability, strategic modifications at the amino or hydroxyl groups have been shown to significantly improve its pharmacokinetic characteristics. These findings, published in recent issues of Drug Metabolism and Disposition, provide valuable insights for medicinal chemists working with this scaffold.
Looking forward, 2-amino-2-(2-bromo-4,5-difluorophenyl)propan-1-ol continues to attract research interest as a multifunctional building block. Its applications are expanding beyond small molecule drugs to include covalent inhibitors, PROTACs (Proteolysis Targeting Chimeras), and molecular imaging probes. The unique combination of halogen atoms and functional groups in its structure offers diverse opportunities for structure-activity relationship studies and targeted drug design. As research progresses, this compound is expected to play an increasingly important role in the development of next-generation therapeutics across multiple disease areas.
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